molecular formula C15H13N3O B13868095 Benzenamine, 4,4'-(2,5-oxazolediyl)bis-

Benzenamine, 4,4'-(2,5-oxazolediyl)bis-

Cat. No.: B13868095
M. Wt: 251.28 g/mol
InChI Key: JSXLCLMHHLGJGI-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of benzenamine groups linked through an oxazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- typically involves the reaction of benzenamine derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of 4-aminobenzoic acid with oxazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazole ring into a more saturated structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- involves its interaction with molecular targets such as DNA and proteins. The oxazole ring can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, the benzenamine groups can form covalent bonds with protein residues, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-
  • Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl-]

Uniqueness

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- stands out due to its unique combination of benzenamine and oxazole functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[2-(4-aminophenyl)-1,3-oxazol-5-yl]aniline

InChI

InChI=1S/C15H13N3O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,16-17H2

InChI Key

JSXLCLMHHLGJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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